2-OH-benzyl

Description

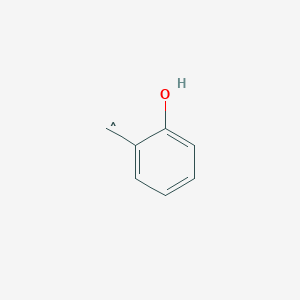

O-cresol is a cresol that is phenol substituted by a methyl group at position 2. It is a minor urinary metabolite of toluene. It has a role as a human xenobiotic metabolite.

o-Cresol is a natural product found in Artemisia macrocephala, Daphne odora, and other organisms with data available.

o-Cresol is a minor urinary metabolite of toluene, a widely used chemical with neurotoxicological properties. (A7726). o-Cresol is used commercially as a disinfectant. Exposure may occur by inhalation, by cutaneous adsorption or by oral ingestion. o-Cresol denature and precipitate cellular proteins and thus may rapidly cause poisoning. o-Cresol is metabolized by conjugation and oxidation. Ingestion of o-Cresol cause intense burning of mouth and throat, followed by marked abdominal pain and distress. The minimum lethal dose of cresol by mouth is about 2 g. (A5610).

2-Methylphenol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25134-02-5, Array | |

| Record name | Phenol, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25134-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocresol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021808 | |

| Record name | o-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water., Liquid; Other Solid, Solid or liquid with a phenolic odor; Darkens with age and exposure to light and air; mp = 30 deg C; [Merck Index] Colorless solid; [ICSC] Colorless, yellow to yellowish-brown, or pink liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pale brown crystals, White crystals with a sweet, tarry odor. [Note: A liquid above 88 °F.] | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

376 °F at 760 mmHg (EPA, 1998), 191.0 °C, 191.00 to 192.00 °C. @ 760.00 mm Hg, 191 °C, 376 °F | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

177.8 to 181.4 °F (EPA, 1998), 81.0 °C (177.8 °F) - closed cup, 178 °F (81 °C) (Closed cup), 81 °C c.c., 178 °F | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.59X10+4 mg/L at 25 °C, Soluble in about 40 parts water., Miscible with ethanol, chloroform and ether. Soluble in solution of the fixed alkali hydroxides., Miscible with acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, 25.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5 (moderate), soluble in water, very soluble (in ethanol), 2% | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.047 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.047 at 20 °C/4 °C, Density of saturated air at 25 °C = 1.00089 (Air = 1)[, 1.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.041-1.046, 1.05 | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 100.76 °F (EPA, 1998), 0.29 [mmHg], 0.18 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 33, (77 °F): 0.29 mmHg | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals in liquid becoming dark with age and exposure to light and air, White crystals [Note: A liquid above 88 degrees F], Colorless, yellowish, or pinkish crystals | |

CAS No. |

95-48-7 | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocresol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW84DH5I7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

88 °F (EPA, 1998), 31.0 °C, 29.8 °C, 31 °C, 88 °F | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Chemical Transformations

Synthetic Methodologies

The synthesis of 2-hydroxybenzyl alcohol can be achieved through both oxidation and reduction reactions, starting from different precursors.

The oxidation of o-xylene (B151617) can lead to the formation of various products, including o-methyl benzaldehyde (B42025), which can be further oxidized. acs.org While the complete oxidation of o-xylene typically yields phthalic acid, controlling the reaction conditions is crucial for obtaining intermediate products. acs.orgdoubtnut.com For instance, the catalytic oxidation of o-xylene over certain catalysts can initially produce o-methyl benzaldehyde, which can then be converted to other compounds. acs.org Different mechanisms have been proposed for this oxidation, including the Mars-van Krevelen mechanism, which involves the stepwise oxidation to o-methyl benzaldehyde, then to methyl benzoic acid, and finally to carbon dioxide and water. acs.org The efficiency of o-xylene oxidation can be influenced by factors such as temperature and the specific catalyst used, with some studies showing significant conversion rates at temperatures between 300 and 400°C. acs.org

Table 1: Catalytic Oxidation of o-Xylene

| Catalyst | Temperature (°C) | Space Velocity (mLh⁻¹g⁻¹) | o-Xylene Oxidation Efficiency (%) | Reference |

|---|---|---|---|---|

| Ce-CuFe | 350 | 31,000 | 90 | acs.org |

| Ce-CuFe | 350 | 103,500 | 76 | acs.org |

| Ce-CuFe | 350 | 155,000 | 73 | acs.org |

| Ce-CuFe | 450 | 31,000 - 155,000 | ~99 | acs.org |

The selective oxidation of benzyl (B1604629) alcohol to benzaldehyde can be effectively achieved using tert-butylhydroperoxide (TBHP) as an oxidant, catalyzed by manganese(II) 2,2-bipyridine complexes supported on mesoporous hexagonal molecular sieves ([Mn(bipy)₂]²⁺/HMS). ias.ac.inias.ac.in The efficiency of this catalytic system is influenced by the amount of Mn²⁺ loaded onto the HMS support and the solvent used for the reaction. ias.ac.inias.ac.in Acetonitrile has been identified as the optimal solvent for this conversion. ias.ac.inias.ac.in Kinetic studies have shown that the reaction follows pseudo-first-order kinetics with respect to benzyl alcohol. ias.ac.inias.ac.in In one instance, a 49.21% conversion of benzyl alcohol was achieved with 100% selectivity for benzaldehyde using a specific catalyst loading. ias.ac.in

Table 2: Effect of Solvent on Benzyl Alcohol Oxidation

| Solvent | Benzyl Alcohol Conversion (%) | Reference |

|---|---|---|

| Acetonitrile | High | ias.ac.in |

| Polar Protic Solvents | Varied | ias.ac.in |

| Non-polar Solvents | Varied | ias.ac.in |

Photoelectrocatalysis offers a green approach for the oxidation of benzyl alcohol. rsc.orgrsc.org This method can be tailored to selectively produce benzaldehyde. rsc.orgcornell.edu The process often serves as an alternative to the oxygen evolution reaction (OER) in systems for hydrogen production. rsc.orgrsc.org For example, using a Bi₂MoO₆@TiO₂NTA photoanode, benzyl alcohol can be converted to benzaldehyde with 100% selectivity. cornell.eduresearchgate.net The electrons generated in this oxidation can then be used for hydrogen production, which was found to be 5.5 times higher than when using the OER. cornell.eduresearchgate.net The efficiency of this hydrogen production reached as high as 85%. cornell.eduresearchgate.net Another study highlighted the use of a BiVO₄ photoanode in a sodium bicarbonate electrolyte, which facilitated the oxidation of benzyl alcohol through the generation of carbonate free radicals. mdpi.com

Table 3: Photoelectrocatalytic Oxidation of Benzyl Alcohol

| Photoanode | Selectivity to Benzaldehyde (%) | Hydrogen Production Efficiency (%) | Reference |

|---|---|---|---|

| Bi₂MoO₆@TiO₂NTA | 100 | 85 | cornell.eduresearchgate.net |

| TiO₂ | 58 | Not specified | researchgate.net |

2-Hydroxybenzyl alcohol can be synthesized by the reduction of 2-hydroxybenzaldehyde. A convenient method for this transformation involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of ammonium (B1175870) oxalate (B1200264) ((NH₄)₂C₂O₄) in acetonitrile. This system has been shown to be effective for the reduction of various aldehydes. For the reduction of 2-hydroxybenzaldehyde, a molar ratio of 1:0.6 (substrate:NaBH₄) at room temperature for 35 minutes resulted in a 95% yield of 2-hydroxybenzyl alcohol. ajol.info Another approach involves the reduction of polymer-bound 2-hydroxybenzaldehyde with a borane (B79455) solution to produce polymer-bound 2-hydroxybenzyl alcohol. figshare.com

Table 4: Reduction of Aldehydes to Alcohols using NaBH₄/(NH₄)₂C₂O₄ in Acetonitrile

| Substrate | Molar Ratio (Substrate:NaBH₄) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | 1:0.6 | 35 | 95 | ajol.info |

| Benzaldehyde | 1:0.5 | 15 | 94 | ajol.info |

| 4-Chlorobenzaldehyde | 1:0.5 | 10 | 97 | ajol.info |

| 4-Nitrobenzaldehyde | 1:0.5 | 5 | 97 | ajol.info |

Reduction Reactions

Hydrogenation of Benzyl 2-nitrobenzoate (B253500) with NaBH4, CH3CO2H, Pd/C

The hydrogenation of benzyl 2-nitrobenzoate using a reagent system of sodium borohydride (NaBH₄), acetic acid (CH₃CO₂H), and palladium on carbon (Pd/C) presents a method for the reduction of the nitro group. scirp.orgscirp.org This reaction aims to produce benzyl 2-aminobenzoate.

However, studies have shown that the proximity of the nitro group to the benzyl ester function can lead to a competing reaction: the reductive cleavage of the benzyl group. scirp.orgsciforum.net This results in a mixture of products, including anthranilic acid and benzyl 2-aminobenzoate. scirp.orgsciforum.net In a specific experiment, the reaction of benzyl 2-nitrobenzoate with NaBH₄, acetic acid, and 5% Pd/C in benzene (B151609) at room temperature for 14 hours, followed by the addition of more acetic acid and NaBH₄ for another 10 hours, yielded anthranilic acid as a significant product. scirp.org

In contrast, when the nitro group is positioned further away from the benzyl ester, as in benzyl 4-nitrobenzoate, the reduction to the corresponding amine can proceed cleanly without the loss of the benzyl group. scirp.orgsciforum.net This indicates that the regiochemistry of the substituents on the aromatic ring plays a critical role in the outcome of the hydrogenation.

Reaction Conditions and Products for Hydrogenation of Nitrobenzoates

| Starting Material | Reagents | Solvent | Products | Reference |

|---|---|---|---|---|

| Benzyl 2-nitrobenzoate | NaBH₄, CH₃CO₂H, Pd/C | Benzene | Anthranilic acid, Benzyl 2-aminobenzoate | scirp.orgsciforum.net |

Other Synthetic Approaches

Gas Phase Alkylation of Phenol (B47542) with Methanol (B129727) using Modified Alumina (B75360) Catalysis

The gas-phase alkylation of phenol with methanol over various solid acid catalysts is a widely studied method for the synthesis of cresols (methylphenols), which are precursors to hydroxybenzyl alcohols. researchgate.netconicet.gov.ar The use of modified alumina catalysts can influence the selectivity of the reaction towards either O-alkylation (formation of anisole) or C-alkylation (formation of cresols). researchgate.netacs.org

For instance, zinc aluminate (ZnAl₂O₄) has been investigated as a catalyst for phenol methylation. researchgate.net The properties of the catalyst, and thus the product distribution, are dependent on the preparation method. A pure ZnAl₂O₄ catalyst has shown higher selectivity for ortho-methylation of phenol, leading to o-cresol. researchgate.net In contrast, a catalyst containing traces of γ-Al₂O₃ alongside ZnAl₂O₄ is active in both O-alkylation and C-alkylation. researchgate.net The reaction is typically carried out in a continuous flow reactor at atmospheric pressure. researchgate.net

Other modified alumina catalysts, such as those doped with various metal ions, have also been explored to optimize the selective production of o-cresol, a direct precursor to 2-hydroxybenzyl alcohol. epfl.chscilit.com The reaction network for phenol methylation on solid acids involves the initial parallel formation of anisole (B1667542) (via O-alkylation) and o- and p-cresols (via C-alkylation). conicet.gov.ar

Catalyst Performance in Phenol Alkylation with Methanol

| Catalyst | Key Finding | Product Selectivity | Reference |

|---|---|---|---|

| Pure ZnAl₂O₄ | Higher selectivity for ortho-methylation | o-cresol | researchgate.net |

| ZnAl₂O₄ with γ-Al₂O₃ traces | Active in both O- and C-alkylation | Anisole, o-cresol, p-cresol (B1678582) | researchgate.net |

| Modified HZSM-5 zeolite | High p-cresol selectivity | p-cresol | scilit.com |

Recovery from Naturally Occurring Petroleum Streams and Coal Tars

Coal tars are complex mixtures of hydrocarbons, phenols, and heterocyclic compounds, produced from the distillation of coal. nih.gov They are a potential source for various chemicals, including phenolic compounds. nih.govlegislation.gov.uk The composition of coal tar depends on the carbonization temperature, with higher temperatures leading to a greater content of polycyclic aromatic hydrocarbons (PAHs). nih.gov While specific methods for the direct recovery of 2-hydroxybenzyl alcohol from these sources are not extensively detailed, the presence of phenolic compounds in coal tar suggests it as a raw material stream. nih.govpacificpartnersyc.com

Petroleum streams can also contain organosulfur compounds. google.com Biocatalytic desulfurization processes have been developed where organosulfur compounds like dibenzothiophene (B1670422) are converted to water-soluble metabolites. google.com One such metabolite is 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS), which contains a 2-hydroxybenzyl-related structure. google.com This indicates that biotechnological processes on fossil fuels can lead to the formation of compounds with the 2-OH-benzyl moiety.

Synthesis via Mannich Reaction to form Naphthoquinone Derivatives with this compound Substituents

The Mannich reaction is a powerful tool for carbon-carbon bond formation and is utilized in the synthesis of various biologically active molecules. jst.go.jpbeilstein-journals.org A significant application is the three-component reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), an aldehyde, and an amine to produce 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives. jst.go.jpnih.govredalyc.org

In this reaction, the aldehyde and amine first react to form an iminium ion. nih.gov Subsequently, the nucleophilic carbon of the lawsone ring attacks the iminium ion, resulting in the formation of a new C-C bond and the introduction of a substituted aminomethyl group at the 3-position of the naphthoquinone skeleton. jst.go.jpnih.gov By varying the aldehyde and amine components, a wide array of derivatives can be synthesized. jst.go.jpscielo.org.co For example, using formaldehyde (B43269) and n-butylamine leads to a butylaminomethyl substituent. jst.go.jp This method has been successfully employed to generate libraries of compounds for biological screening. jst.go.jpnih.gov

The reaction mechanism can also proceed through an ortho-quinone methide (o-QM) intermediate, especially when using phenols or naphthols as the acidic component. beilstein-journals.org

Examples of Mannich Reaction for Naphthoquinone Derivatives

| Naphthoquinone | Aldehyde | Amine | Product | Reference |

|---|---|---|---|---|

| 2-hydroxy-1,4-naphthoquinone | Formaldehyde | n-butylamine | 3-(Butylaminomethyl)-2-hydroxy-1,4-naphthoquinone | jst.go.jp |

| 2-hydroxy-1,4-naphthoquinone | Benzaldehyde | Substituted primary amines | 3-((Aryl)(alkylamino)methyl)-2-hydroxy-1,4-naphthoquinone | nih.gov |

Synthesis of this compound Substituted Amines in Organocatalysis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral amines. The synthesis of amines with a 2-hydroxybenzyl substituent can be achieved through various organocatalytic methods. One approach involves the deoxygenative functionalization of amides. researchgate.net For instance, a combination of iridium catalysis and photochemical organocatalysis can be used to couple amides with other reactants to form β-substituted tertiary alkylamines. researchgate.net

Another strategy is the asymmetric addition of nucleophiles to imines. Quinine-derived phase-transfer catalysts have been used for the aza-Henry reaction, which is the addition of nitroalkanes to N-Boc imines to produce β-nitroamines. acs.org These β-nitroamines are valuable precursors to 1,2-diamines and α-amino carbonyl compounds. acs.org

Furthermore, chiral phosphoric acids can catalyze the Povarov reaction, a three-component reaction of aldehydes, anilines, and N-vinylcarbamates to yield tetrahydroquinolines. acs.org The development of bifunctional catalysts that utilize hydrogen bonding has been crucial for achieving high enantioselectivity in the synthesis of complex amines. beilstein-journals.org For example, N-(2-hydroxy)phenyl groups on the imine substrate have been shown to be important for high enantioselectivity in certain allylation reactions. beilstein-journals.org

Synthesis of this compound-containing Dihydroxypyrimidine Carboxamide Inhibitors

Dihydroxypyrimidine (DHP) carboxamides are a class of compounds that have been extensively studied as inhibitors of viral enzymes, such as HIV integrase. researchgate.netacs.org The synthesis of these complex molecules often involves a multi-step sequence.

A general route to DHP methyl carboxylates begins with the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime. nih.gov This is followed by a Michael addition with dimethylacetylenedicarboxylate and a subsequent Claisen rearrangement to construct the dihydroxypyrimidine core. nih.gov The resulting methyl ester can then be hydrolyzed to the carboxylic acid or converted to various carboxamides by reaction with an appropriate amine. nih.gov

The N-benzyl group is a common feature in these inhibitors. researchgate.netacs.org For instance, N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibitory activity. researchgate.net The synthesis of these compounds involves coupling the dihydroxypyrimidine carboxylic acid with the corresponding benzylamine (B48309). The structural diversity of these inhibitors is achieved by varying the substituents on the pyrimidine (B1678525) ring and the benzylamine moiety. acs.orggoogle.com

Table of Compounds

| Compound Name | |

|---|---|

| 2-Hydroxybenzyl alcohol (Saligenin) | google.com |

| Benzyl 2-nitrobenzoate | scirp.orgscirp.org |

| Sodium borohydride | scirp.org |

| Acetic acid | scirp.org |

| Palladium on carbon | scirp.org |

| Benzyl 2-aminobenzoate | scirp.orgsciforum.net |

| Anthranilic acid | scirp.org |

| Phenol | researchgate.netgoogle.com |

| Methanol | researchgate.netchemicalbook.com |

| Alumina | researchgate.net |

| Zinc aluminate | researchgate.net |

| Anisole | conicet.gov.aracs.org |

| o-Cresol | researchgate.net |

| 2-hydroxy-1,4-naphthoquinone (Lawsone) | jst.go.jpnih.gov |

| Formaldehyde | google.com |

| n-Butylamine | jst.go.jp |

| Naphthoquinone | jst.go.jpnih.gov |

| Dihydroxypyrimidine carboxamide | researchgate.netnih.gov |

| Benzyl 4-nitrobenzoate | scirp.orgsciforum.net |

| Benzyl 4-aminobenzoate | scirp.orgsciforum.net |

| Dibenzothiophene | google.com |

| 2-(2'-hydroxyphenyl)benzenesulfinate | google.com |

| Nitroalkanes | acs.org |

| N-Boc imines | acs.org |

| β-nitroamines | acs.org |

| Tetrahydroquinolines | acs.org |

| N-vinylcarbamates | acs.org |

| Nitrile | nih.gov |

| Hydroxylamine | nih.gov |

| Amidoxime | nih.gov |

| Dimethylacetylenedicarboxylate | nih.gov |

Synthesis of Asiatic Acid Derivatives with this compound Protection

In the synthesis of derivatives of asiatic acid, a triterpenoid (B12794562) with notable biological activities, the 2-hydroxy group can be protected using a benzyl group. google.comresearchgate.net For instance, the 2-hydroxyl group in 3,23-O-isopropylidene asiatic acid methyl ester can be protected with a benzyl group. This protection allows for subsequent reactions, such as the reduction of the ester group with lithium aluminum hydride (LAH), to yield 2-O-benzyl-3,23-isopropylidene maslinic alcohol. google.com This strategic use of the this compound protection enables selective modifications at other positions of the asiatic acid scaffold. google.commdpi.com

Chemical Reactions and Reactivity

The this compound group, characterized by a hydroxyl group ortho to a hydroxymethyl or substituted methyl group on a benzene ring, exhibits reactivity typical of phenols and benzyl alcohols. ontosight.ai It readily participates in reactions such as esterification and alkylation. ontosight.aiacs.org

Esterification

The hydroxyl group of 2-hydroxybenzyl alcohol can undergo esterification with carboxylic acids. ontosight.ai Enzymatic esterification of 2-hydroxybenzyl alcohol with hexanoic acid, catalyzed by lipase (B570770) B from Candida antarctica, has been studied. The reaction equilibrium was reached at approximately 50% conversion, which was lower than that observed for its isomer, 4-hydroxybenzyl alcohol. This suggests that the ortho-position of the hydroxyl group in 2-hydroxybenzyl alcohol has a negative impact on the esterification reaction compared to the para-position. nih.gov

Amino acids can also be esterified with 2-hydroxybenzyl alcohol. For example, in the esterification of proline with 4-hydroxybenzyl alcohol, the reaction is catalyzed by an acid like HCl. pearson.com This process involves the protonation of the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the hydroxyl group of the benzyl alcohol. pearson.com

Alkylation

The this compound group can be involved in various alkylation reactions. ontosight.ai One method for the C-alkylation of phenols involves using 2-hydroxybenzylamine derivatives. This reaction introduces a 2-hydroxybenzyl moiety into the ortho position of p-substituted phenols, leading to the formation of unsymmetrically substituted 2,2'-dihydroxydiphenylmethanes. tandfonline.com Good yields of these products can be obtained by reacting the corresponding benzylammonium salt with p-substituted phenols in an aqueous alcoholic solution at a pH greater than 9. tandfonline.com

Furthermore, the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amine (DAZA) involves the alkylation of DAZA with three 2-hydroxybenzyl pendant arms. This process occurs through a one-pot synthesis involving a carbonyl amine condensation followed by reductive amination. royalsocietypublishing.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-hydroxybenzylamine derivative | p-substituted phenol | 2,2'-dihydroxydiphenylmethane derivative | C-alkylation |

| 1,4-Diazepane-6-amine (DAZA) | 4-alkoxy-2-hydroxybenzaldehyde | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | Reductive amination |

Table 1: Examples of Alkylation Reactions Involving this compound Moieties

Derivatization and Structural Modifications

The this compound group serves as a key structural motif in various natural products and is utilized as a protecting group in complex syntheses, such as in glycosylation reactions. ontosight.ainih.gov

Derivatives of this compound are found in a range of natural products. ontosight.ai For example, bioassay-guided fractionation of the fungus Eurotium repens led to the isolation of novel benzyl derivatives, including (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol. acs.org Additionally, nature-inspired (E)-benzaldehyde O-benzyl oximes with polyhydroxy substitution patterns have been synthesized and evaluated for their biological activities. nih.gov

In carbohydrate chemistry, the benzyl group is a frequently used protecting group for hydroxyl functions due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. nih.govwiley-vch.de The Williamson ether synthesis is a common method for the benzylation of hydroxyl groups, involving deprotonation with a base like sodium hydride followed by reaction with benzyl bromide. nih.govorganic-chemistry.org

Formation of Bibenzyl Hydroperoxides

The formation of bibenzyl hydroperoxides from substrates containing a this compound moiety is a significant transformation, often proceeding through radical-mediated oxidation processes. The presence of the hydroxyl group on the benzyl ring can influence the reaction pathways and product distribution.

The oxidation of bibenzyl (1,2-diphenylethane) itself provides a foundational understanding of the formation of the corresponding hydroperoxides. When bibenzyl is reacted with oxygen at elevated temperatures (around 100° to 160° C), it can be converted into bibenzyl hydroperoxide and bibenzyl dihydroperoxide. google.com It has been discovered that conducting this oxidation in the presence of a minor amount of sodium bicarbonate can lead to substantially quantitative yields of these hydroperoxides. google.com The sodium bicarbonate appears to inhibit the formation of other oxidation byproducts like benzaldehyde, benzoic acid, and benzyl alcohol. google.com

The reaction is typically initiated using a radical initiator, such as di-t-butyl peroxide, though this is an optional component. google.com The process involves bubbling air or oxygen through the heated bibenzyl substrate. google.com Without the presence of sodium bicarbonate, the conversion of bibenzyl primarily leads to undesirable side products. google.com

The general mechanism for the formation of benzylic hydroperoxides involves the autoxidation of a benzylic C-H bond. sci-hub.se This process is often autocatalytic and can be influenced by the presence of initiators or metal ions. sci-hub.se The reaction proceeds via a radical chain mechanism where a benzylic radical is generated, which then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another substrate molecule to form the hydroperoxide and propagate the chain.

In the context of a this compound containing substrate, the phenolic hydroxyl group can act as an antioxidant, potentially scavenging radicals and thus influencing the efficiency and selectivity of hydroperoxide formation. However, under specific conditions, the desired oxidation at the benzylic position can be achieved.

A comparative study on the oxidation of bibenzyl highlights the importance of reaction conditions on product selectivity. For instance, in the absence of sodium bicarbonate, the oxidation of bibenzyl at 130°C with air bubbling through the mixture resulted in low conversion and a mixture of products. google.com After 5.5 hours, the conversion of bibenzyl was only about 6%, with the product selectivities detailed in the table below.

Product Selectivity in the Oxidation of Bibenzyl without Sodium Bicarbonate

| Product | Molar Selectivity (%) |

|---|---|

| Bibenzyl monohydroperoxide | 43 |

| Bibenzyl dihydroperoxide | 10 |

| 1,2-diphenyl ethylene (B1197577) glycol | 13 |

| Benzaldehyde | 24 |

| Benzyl alcohol | 10 |

Data from a comparative experiment on bibenzyl oxidation at 130°C. google.com

This data underscores the non-selective nature of the oxidation under these specific conditions and emphasizes the crucial role of additives like sodium bicarbonate in directing the reaction towards the desired bibenzyl hydroperoxides. google.com The bibenzyl hydroperoxides produced can subsequently be used as intermediates in other chemical syntheses, such as the production of propylene (B89431) oxide. google.com

Biological and Pharmacological Activities of 2 Oh Benzyl and Its Derivatives

Therapeutic Potential and Applications

The unique chemical structure of 2-OH-benzyl derivatives allows them to interact with various biological targets, leading to a spectrum of pharmacological effects.

Derivatives of this compound have shown promise in protecting the nervous system. For instance, Benzyl (B1604629) ferulate, which contains a benzyl group, has been shown to mitigate oxidative stress injuries in models of cerebral ischemia/reperfusion. nih.gov Its mechanism of action appears to involve the modulation of specific microRNAs and the downregulation of NADPH oxidase enzymes NOX2 and NOX4, which are key sources of reactive oxygen species in the brain. nih.gov By reducing oxidative stress and subsequent cell apoptosis, benzyl ferulate stands as a promising candidate for the treatment of stroke and other ischemic brain injuries. nih.gov Another related compound, p-hydroxybenzyl alcohol (HBA), has also demonstrated protective effects on neurons and mitochondria in the context of cerebral ischemia. nih.gov

The this compound scaffold is also a feature of potent anti-inflammatory agents. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. researchgate.net Certain derivatives in this series have demonstrated activity in animal models of inflammation. researchgate.net Furthermore, Benzyl isothiocyanate (BITC) has been shown to inhibit the production of several pro-inflammatory molecules, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov It achieves this by downregulating the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov Nanoparticles releasing p-hydroxybenzyl alcohol have also been found to inhibit the production of nitric oxide and TNF-α in activated macrophage cells, highlighting the anti-inflammatory potential of this class of compounds. nih.gov

The presence of a hydroxyl group on the benzyl ring endows many this compound derivatives with significant antioxidant properties. These compounds can effectively scavenge free radicals, which are implicated in a multitude of diseases. researchgate.net Studies have shown that 2-hydroxybenzyl alcohol (2-HBA) is a potent inhibitor of lipid peroxidation and protein oxidation. researchgate.net It can also restore the activity of manganese superoxide dismutase (Mn-SOD), a critical antioxidant enzyme. researchgate.net The antioxidant capabilities of hydroxybenzyl alcohol isomers are comparable to that of alpha-tocopherol, a well-known antioxidant. researchgate.net The introduction of a benzyl group to phenols, particularly at the ortho- and para-positions relative to the hydroxyl group, has been shown to enhance their antioxidative activities. researchgate.net

Benzyl alcohol and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria, molds, fungi, and yeasts. mdpi.com Benzyl alcohol itself is used as a bacteriostatic preservative in various pharmaceutical formulations. mdpi.com Its optimal activity is observed in acidic conditions (pH below 5). mdpi.com Certain benzyl bromide derivatives have demonstrated strong antibacterial and antifungal properties. waocp.org Benzyl benzoate has also shown moderate antibacterial activity against several pathogenic bacteria, including B. cereus, E. coli, and S. aureus. frontiersin.org Furthermore, some benzyl alcohol derivatives have been specifically developed for their marked effect against pathogenic Gram-positive and Gram-negative bacteria, making them suitable for disinfection and preservation.

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. One such compound, Isochamanetin, which features a this compound substituent, has shown significant promise in the context of ovarian cancer.

Isochamanetin has been identified as a selective inhibitor of CyclinD1, a key protein involved in cell cycle regulation and a therapeutic target in ovarian cancer. researchgate.net In studies utilizing the SKOV3 human ovarian cancer cell line, Isochamanetin demonstrated a significant, dose- and time-dependent anticancer effect. researchgate.net The compound was found to suppress the growth rate of these cancer cells with an IC50 value of 29.10 µg/ml. researchgate.net

Further investigation into its mechanism of action revealed that Isochamanetin induces cell death by down-regulating the expression of several key proteins involved in cell survival and apoptosis, including Bcl-2, caspase 8, caspase 9, and Cytochrome C. researchgate.netmdpi.com By targeting CyclinD1, Isochamanetin effectively inhibits the progression of the cell cycle from the G0-G1 phase to the S phase. researchgate.net Additionally, studies have shown that Isochamanetin can inhibit the migration of SKOV3 cells, a crucial aspect of cancer metastasis. researchgate.net

Interactive Data Table: Anticancer Activity of Isochamanetin on SKOV3 Cells

| Parameter | Finding | Source |

| Target | CyclinD1 | researchgate.net |

| Cell Line | SKOV3 (Human Ovarian Cancer) | researchgate.netresearchgate.net |

| Effect | Dose- and time-dependent growth suppression | researchgate.net |

| IC50 Value | 29.10 µg/ml | researchgate.net |

| Mechanism | Down-regulation of Bcl-2, caspase 8, 9, Cytochrome C, and CyclinD1 | researchgate.netmdpi.com |

| Cell Cycle | Inhibition of G0-G1 to S phase progression | researchgate.net |

| Cell Migration | Inhibition of SKOV3 cell migration | researchgate.net |

Antitumor/Anticancer Activity

Potential as therapeutic target in various cancers via Cyclin D1 regulation

Cyclin D1 is a crucial regulator of the cell cycle, and its overexpression is a common feature in many human cancers, contributing to uncontrolled cell proliferation nih.gov. Consequently, targeting Cyclin D1 for degradation has emerged as a promising strategy in cancer therapy nih.gov. While various compounds, both natural and synthetic, have been shown to induce the degradation of Cyclin D1, specific research directly linking derivatives containing a this compound group to the regulation of Cyclin D1 for cancer treatment is not extensively documented in the available literature.

However, related research on aminobenzylnaphthols, which are synthesized from 2-naphthol, benzaldehydes, and α-amino acids, has shown that these compounds exhibit cytotoxic and proapoptotic properties in cancer cell lines nih.gov. In silico studies of these aminobenzylnaphthols suggest that their anticancer activity may be attributed to the inhibition of cyclin-dependent kinase 2 (CDK2), a key binding partner of Cyclin D1 nih.gov. This suggests a potential, albeit indirect, mechanism by which benzyl derivatives could influence the Cyclin D1 pathway. Further investigation is needed to explore whether the specific inclusion of a 2-hydroxy group on the benzyl moiety could enhance or modulate this activity.

| Compound Class | Proposed Mechanism of Action | Cancer Cell Lines |

| Aminobenzylnaphthols | Inhibition of CDK2 | HeLa (cervical cancer) |

Inhibition of p97 ATPase with ML240 (a quinazoline scaffold containing 2-OH benzyl)

The ATPase p97, also known as valosin-containing protein (VCP), is a key player in cellular protein homeostasis and is involved in various cellular processes, including cell cycle control and the ubiquitin-proteasome system nih.gov. Its inhibition has been identified as a potential therapeutic strategy in cancer. ML240 is a potent and selective inhibitor of p97 ATPase and has been shown to possess a quinazoline scaffold nih.govacs.org.

While the user's outline specifies that ML240 contains a 2-OH benzyl group, a review of its chemical structure, 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, reveals the presence of an N-benzyl group, but not a 2-hydroxybenzyl moiety. Structure-activity relationship (SAR) studies on this class of compounds have highlighted that the benzylamine (B48309) group is a key pharmacophore for maintaining inhibitory activity against p97 nih.gov. Efforts to improve the potency of these inhibitors have primarily focused on modifications to the quinazoline backbone nih.gov.

Research on novel analogs of DBeQ, another p97 inhibitor with a benzylquinazoline structure, has led to the development of compounds with higher potency and lower toxicity than the parent compound nih.gov. These studies continue to underscore the importance of the benzylquinazoline scaffold in the design of p97 inhibitors. However, specific investigations into the effects of adding a 2-hydroxy group to the benzyl moiety of ML240 or similar quinazoline-based p97 inhibitors are not detailed in the currently available literature.

| Compound | Scaffold | Target | IC50 |

| ML240 | Quinazoline | p97 ATPase | 0.11 µM |

| DBeQ | Quinazoline | p97 ATPase | Not specified |

| CB-5083 | Quinazoline | p97 ATPase | Not specified |

Polysialyltransferase inhibitors for cancer therapy

Polysialic acid is a carbohydrate that is re-expressed on the surface of many tumor cells and plays a role in disease progression and metastasis, making the enzymes responsible for its synthesis, polysialyltransferases (polySTs), an attractive target for anticancer therapy findaphd.comnih.gov. The development of novel polyST inhibitors is an active area of research findaphd.com.